Adenosine-2-carboxy methyl amide
Description
Overview of Purine (B94841) Nucleoside Analogues in Chemical Biology Research
Purine nucleoside analogues are a cornerstone of chemical biology and medicinal chemistry, representing a class of molecules with significant therapeutic and research applications. rsc.orgnih.gov These compounds are structurally similar to the naturally occurring purine nucleosides, adenosine (B11128) and guanosine, which are fundamental components of nucleic acids and play vital roles in various cellular processes. rsc.orgwikipedia.org By mimicking these endogenous molecules, purine nucleoside analogues can interfere with metabolic and regulatory pathways, making them potent agents for therapeutic intervention. mdpi.com
The research and development of these analogues have been particularly fruitful in the fields of oncology and virology. rsc.orgnih.gov Many of these compounds exert their effects by inhibiting DNA synthesis or inducing apoptosis (programmed cell death), which is especially effective against rapidly proliferating cancer cells. mdpi.commedchemexpress.com Furthermore, the exploration of purine nucleoside analogues continues to be a priority in the quest for new antibiotics, given the rising threat of antibiotic resistance. rsc.orgnih.gov
Classification and Structural Context of Adenosine-2-carboxy methyl amide within Adenosine Derivatives
This compound is classified as a purine nucleoside analogue and, more specifically, as a derivative of adenosine. medchemexpress.comimmunomart.com The core structure of adenosine consists of the purine base adenine (B156593) linked to a ribose sugar. nih.gov Derivatives of adenosine are created by modifying this basic structure, which can involve substitutions on the purine ring or the ribose sugar. nih.govontosight.ai
In the case of this compound, the modification is at the 2-position of the purine ring, where a carboxy methyl amide group is attached. This specific modification distinguishes it from other adenosine derivatives and is key to its biological activity. The systematic IUPAC name for adenosine is (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. wikipedia.org The structural formula of this compound is C12H16N6O5. immunomart.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H16N6O5 |
| Molecular Weight | 324.29 g/mol |
| IUPAC Name | 2-(6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-N-methylacetamide |
| SMILES | O[C@H]1C@@HC@H=O)N=C3N)=C3N=C2)O[C@@H]1CO |
| Solubility | 10 mM in DMSO |
> Table 1: This interactive table provides a summary of the key chemical and physical properties of this compound. immunomart.com
Historical Context of Adenosine Analogues in Preclinical Investigations
The study of adenosine and its analogues has a rich history in preclinical research, driven by the diverse physiological roles of adenosine receptors. nih.govberkeley.edunih.gov These receptors, classified as A1, A2A, A2B, and A3, are G protein-coupled receptors that are activated by adenosine. wikipedia.orgnih.gov The activation of these receptors can lead to a variety of physiological responses, making them attractive targets for drug development. nih.govberkeley.edu
Historically, medicinal chemists have synthesized thousands of adenosine receptor agonists and antagonists to modulate adenosinergic signaling for therapeutic benefit. nih.govberkeley.edunih.gov These efforts have led to numerous clinical trials for a wide range of conditions, including inflammation, pain, cancer, and heart conditions. nih.govberkeley.edu While many of these trials have not resulted in approved drugs, the knowledge gained has been invaluable. nih.govberkeley.edunih.gov Currently, only a few adenosine receptor agonists, such as adenosine itself and Regadenoson, are approved for human use, primarily for diagnostic purposes in cardiology. nih.govberkeley.edu The ongoing development of new and more selective adenosine analogues continues to be an active area of preclinical investigation, with the aim of producing more effective and safer therapeutics. nih.govberkeley.edunih.gov
Table 2: Key Adenosine Analogues in Research
| Compound Name | Primary Receptor Target(s) | Key Research Area |
|---|---|---|
| This compound | Not specified | Antitumor |
| Regadenoson | A2A | Cardiac imaging |
| Clofarabine | Not receptor-specific | Oncology |
| 2-Chloroadenosine (CADO) | A1, A2a, A2b | Receptor classification |
| N6-Cyclohexyladenosine (CHA) | A1 | Receptor classification |
> Table 2: This interactive table highlights some important adenosine analogues and their primary roles in research and clinical applications. mdpi.commedchemexpress.comnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N6O5 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-methylpurine-2-carboxamide |
InChI |
InChI=1S/C12H16N6O5/c1-14-11(22)9-16-8(13)5-10(17-9)18(3-15-5)12-7(21)6(20)4(2-19)23-12/h3-4,6-7,12,19-21H,2H2,1H3,(H,14,22)(H2,13,16,17)/t4-,6?,7+,12-/m1/s1 |
InChI Key |
DGFFQWGDEOBWQE-GKPJBNJHSA-N |
Isomeric SMILES |
CNC(=O)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
CNC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Adenosine 2 Carboxy Methyl Amide and Analogues
Chemical Synthesis Methodologies
The construction of "Adenosine-2-carboxy methyl amide" and its analogues is a multi-step process that relies on a combination of classical and modern synthetic organic chemistry techniques. The primary approach involves the strategic modification of the adenosine (B11128) scaffold, a publically available nucleoside, to introduce the desired functionalities at specific positions.
Conventional Solution-Phase Synthesis Approaches
The synthesis of "this compound" is typically carried out using solution-phase chemistry, which offers the flexibility to work with a wide range of reagents and reaction conditions. This approach allows for the careful control of each synthetic step and the purification of intermediates to ensure the final product's purity. A library of adenosine antibiotic analogues has been successfully prepared using solution-phase synthesis, demonstrating the versatility of this method for creating diverse derivatives. nih.gov
Strategies for this compound Backbone Assembly
The assembly of the "this compound" backbone necessitates a carefully planned sequence of reactions. A plausible and commonly employed strategy involves the following key transformations:
Protection of the Ribose Moiety: The hydroxyl groups of the ribose sugar in adenosine are typically protected to prevent unwanted side reactions during the modification of the purine (B94841) ring. Acetyl groups are commonly used as protecting groups for this purpose. The synthesis of 2',3',5'-tri-O-acetyladenosine is a well-established procedure, often achieved by reacting adenosine with acetic anhydride. nih.govontosight.ai
Introduction of a Leaving Group at the C2 Position: To enable the introduction of the carboxymethylamide functionality at the C2 position of the adenine (B156593) base, a leaving group is first installed. A common method involves the iodination of the protected adenosine. The synthesis of 2-iodo-2',3',5'-tri-O-acetyladenosine serves as a crucial step, creating a versatile intermediate for subsequent cross-coupling reactions. nih.gov
Carbon-Carbon Bond Formation at the C2 Position: With the leaving group in place, a carbon-carbon bond can be formed at the C2 position. The Sonogashira cross-coupling reaction is a powerful tool for this transformation, allowing for the introduction of an alkyne. libretexts.orgorganic-chemistry.orgmdpi.comresearchgate.net Specifically, the coupling of the 2-iodo-adenosine derivative with a suitable alkyne, such as propargyl alcohol, introduces a three-carbon chain that can be further functionalized. nih.govnih.gov
Oxidation to a Carboxylic Acid: The terminal alcohol of the introduced propargyl group is then oxidized to a carboxylic acid. This transformation is a critical step in forming the "carboxy" part of the target molecule. Various oxidizing agents can be employed for this purpose.
Amide Bond Formation: The newly formed carboxylic acid is then coupled with methylamine (B109427) to form the desired methyl amide. This reaction is typically facilitated by a coupling reagent.
Deprotection: Finally, the protecting groups on the ribose moiety are removed to yield the target compound, "this compound".
Introduction of Specific Substituents at Key Positions (e.g., C2, N6, 5')
The general synthetic strategy can be adapted to introduce a variety of substituents at different positions of the adenosine molecule, leading to a diverse range of analogues.
The formation of the amide bond between the 2-carboxyadenosine intermediate and methylamine is a crucial step in the synthesis of the target molecule. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
The direct condensation of a carboxylic acid and an amine is generally a slow process. Therefore, the carboxylic acid is typically converted into a more reactive species. Common activation methods include the formation of acyl chlorides or the use of in-situ activating agents. mychemblog.com
A wide array of coupling reagents has been developed to promote efficient amide bond formation under mild conditions. These reagents generate highly activated esters from carboxylic acids in situ, which then readily react with amines.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | Notes |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly effective and widely used coupling reagent that generates an active ester from a carboxylic acid, facilitating rapid amide bond formation. mychemblog.com It is often used with a base like DIPEA. nih.gov |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | A water-soluble carbodiimide (B86325) that is commonly used for amide bond formation. It is often used in combination with an additive like HOBt to improve efficiency and reduce side reactions. nih.govresearchgate.net |
| DCC | N,N'-Dicyclohexylcarbodiimide | A classic coupling reagent, though the dicyclohexylurea byproduct can be difficult to remove. |
The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, particularly when working with complex molecules like nucleoside derivatives. For instance, a convenient protocol for amide bond formation using EDC and DMAP with a catalytic amount of HOBt has been described for challenging substrates. nih.govresearchgate.net
Amide Bond Formation Techniques for Carboxy Methyl Amide Moiety
Stereoselective Synthesis Considerations
The biological activity of nucleoside analogues is profoundly dependent on their stereochemistry. Therefore, achieving stereoselective synthesis is a primary goal. For analogues of adenosine, this involves controlling the configuration at multiple chiral centers, particularly those on the ribose or carbocyclic sugar mimic.
A key challenge in the synthesis of 2-substituted adenosine analogues is the stereocontrolled introduction of substituents on the sugar moiety. For instance, in the synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine (FMCA), a potent antiviral agent, a multi-step approach starting from Vince lactam is employed. nih.gov This process involves a sequence of diazotization, elimination, stereoselective epoxidation, fluorination, and oxidation-reduction to create a versatile carbocyclic intermediate with the desired stereochemistry. nih.gov The final step typically involves coupling this stereochemically defined sugar mimic with the appropriate purine base, such as adenine, often using methods like the Mitsunobu reaction to ensure the correct anomeric configuration. nih.gov
The imino-aldol reaction represents another powerful tool for establishing stereocenters in precursors to complex molecules. This reaction, between ester enolates and aldimines, can produce β-amino esters with high stereoselectivity. rsc.org These intermediates can then be cyclized to form substituted azetidines, demonstrating a pathway to constructing cyclic systems with controlled stereochemistry that could be adapted for nucleoside analogue synthesis. rsc.org
| Strategy | Description | Key Intermediates | Reference |
| Carbocyclic Nucleoside Synthesis | Utilizes a chiral starting material like Vince lactam to build a stereochemically defined carbocyclic sugar mimic. | D-2'-fluoro-6'-methylene cyclopentanol | nih.gov |
| Imino-Aldol Reaction | Stereoselective formation of β-amino esters from ester enolates and aldimines. | β-amino esters | rsc.org |
| Mitsunobu Coupling | Used to couple the purine base to the sugar moiety with inversion of configuration at the anomeric center. | N/A | nih.gov |
Biocatalytic Approaches to Adenosine Analogue Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing nucleoside analogues. acs.org Enzymes operate under mild, aqueous conditions and offer unparalleled stereo- and regioselectivity, often eliminating the need for complex protecting group strategies. acs.org This approach is particularly well-suited for the synthesis of polar molecules like adenosine derivatives.
Recent advances have led to the development of a "toolbox" of biocatalysts capable of mediating various transformations on nucleoside scaffolds. tandfonline.comtandfonline.com Enzymatic methods are now used to produce key building blocks and even to construct entire nucleoside analogue drugs through biocatalytic cascades. tandfonline.com
Enzyme-Mediated Amide Bond Formation
The formation of an amide bond is a fundamental reaction in the synthesis of many biologically active molecules. While chemical methods often require harsh conditions and coupling reagents that generate waste, enzymes offer a more efficient and environmentally benign alternative. nih.gov
Amide Bond Synthetases (ABSs) are a class of enzymes that catalyze both the ATP-dependent activation of a carboxylic acid and the subsequent amidation with an amine nucleophile within a single active site. acs.org This allows for the direct coupling of carboxylic acids and amines, often with only a small excess of the amine partner needed. acs.org Another approach involves adenylating enzymes, which activate a carboxylic acid by forming an acyl-adenylate intermediate. This activated species can then react with an amine to form the desired amide bond. nih.govnih.gov This method has been shown to have broad substrate flexibility. nih.govacs.org
| Enzymatic Strategy | Mechanism | Advantages | Reference |
| Amide Bond Synthetases (ABSs) | Catalyzes both ATP-dependent adenylation of the carboxylic acid and subsequent amidation in one active site. | Stoichiometric use of coupling partners, aqueous conditions. | acs.org |
| Adenylating Enzyme-Mediated Formation | The enzyme activates the carboxylic acid to an acyl-adenylate, which then reacts with an amine. | Broad substrate flexibility, less waste compared to chemical methods. | nih.govacs.org |
Adenylation and Thioesterification Pathways
Nature employs sophisticated enzymatic pathways for activating and transferring molecular groups, which can be harnessed for synthetic purposes. The adenylation and thioesterification cascade is a prime example, central to processes like nonribosomal peptide synthesis and ubiquitin conjugation. nih.govnih.gov
This pathway begins with an E1-activating enzyme that uses ATP to adenylate the C-terminal carboxyl group of a molecule, forming a high-energy acyl-adenylate intermediate and releasing pyrophosphate. nih.govnih.gov Subsequently, this activated carboxyl group is transferred to a catalytic cysteine residue on the enzyme, forming a thioester bond. nih.gov This enzyme-bound thioester is now primed for reaction with a nucleophile, such as an amine, to form an amide bond. This strategy provides a highly specific and energy-efficient route for amide synthesis. nih.gov
Methyl Esterification and Ester-Amide Exchange Reactions
A common synthetic route involves the initial formation of an ester, which is then converted to an amide. Carboxylic acids can be reacted with alcohols under acidic conditions to form esters in a reversible reaction known as esterification. libretexts.org
The subsequent conversion of the ester to an amide, known as ester-amide exchange, can be achieved by heating the ester with an amine. masterorganicchemistry.com This reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of an alcohol. masterorganicchemistry.com While this transformation can be performed thermally, catalytic methods have been developed to facilitate the reaction under milder conditions. For instance, group (IV) metal alkoxides, such as Zr(Ot-Bu)4, in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been shown to effectively catalyze the exchange between a wide variety of esters and amines. nih.gov Furthermore, strategies to improve cell permeability have explored replacing amides with esters, a substitution that can be reversed inside the cell through hydrolysis, highlighting the synthetic utility of the ester-amide relationship. acs.org
Synthesis of Radiolabeled this compound for Research Applications
Radiolabeled compounds are indispensable tools for studying the biological fate of molecules in vitro and in vivo, particularly for applications like Positron Emission Tomography (PET) imaging. The synthesis of a radiolabeled version of adenosine-2-carboxymethylamide would likely involve the introduction of a positron-emitting isotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).
The synthesis of ¹⁸F-labeled radiotracers for adenosine receptors often involves a multi-step process. A common strategy is the radiofluorination of a suitable precursor molecule that already contains the core structure of the target compound. For example, a precursor with a nitro or other leaving group at the desired labeling position can be reacted with [¹⁸F]fluoride. mdpi.com The reaction conditions, such as temperature and solvent, are optimized to maximize the radiochemical yield. mdpi.com Following the labeling step, the product is purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity before its use in biological studies. mdpi.com The entire synthesis is often automated using a synthesis module to handle the high levels of radioactivity safely and efficiently. mdpi.com
| Parameter | Details | Reference |
| Isotope | Fluorine-18 (¹⁸F) | mdpi.com |
| Method | Nucleophilic substitution on a nitro-precursor. | mdpi.com |
| Yield | 33 ± 10% (automated synthesis) | mdpi.com |
| Purity | ≥99% (radiochemical) | mdpi.com |
| Synthesis Time | ~115 minutes | mdpi.com |
Molecular Pharmacology and Receptor Interactions of Adenosine 2 Carboxy Methyl Amide
Adenosine (B11128) Receptor Subtype Selectivity and Affinity
Cl-IB-MECA exhibits a distinct selectivity profile across the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Its affinity for each subtype has been determined through radioligand binding assays, typically utilizing membranes from cells expressing the recombinant human adenosine receptors. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors.
A1 Adenosine Receptor Interactions
Cl-IB-MECA displays significantly lower affinity for the A1 adenosine receptor compared to the A3 subtype. This notable difference in binding affinity is a key contributor to its A3-selective profile. Studies have consistently reported Ki values for Cl-IB-MECA at the human A1 receptor to be in the micromolar range, indicating a much weaker interaction than with the A3 receptor.
A2A Adenosine Receptor Interactions
Similar to its interaction with the A1 receptor, Cl-IB-MECA demonstrates a low affinity for the A2A adenosine receptor. This further underscores its selectivity for the A3 subtype. The Ki values for Cl-IB-MECA at the human A2A receptor are typically in the high nanomolar to micromolar range, signifying a less favorable binding interaction compared to its potent binding at the A3 receptor.
A3 Adenosine Receptor Interactions
Cl-IB-MECA is renowned for its high affinity and selectivity for the A3 adenosine receptor. It binds to the human A3 receptor with high potency, with reported Ki values in the low nanomolar range. This strong and specific interaction makes Cl-IB-MECA an invaluable pharmacological tool for investigating A3 receptor function. The combination of substitutions at the 2-position (chloro group), the N6-position (3-iodobenzyl group), and the 5'-position (N-methyluronamide group) of the adenosine scaffold synergistically contributes to its high affinity and selectivity for the A3 receptor subtype.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| Cl-IB-MECA | 830 | 460 | 0.33 |
Receptor Binding Kinetics and Equilibrium Studies
The interaction of a ligand with its receptor is a dynamic process characterized by the rates of association (kon) and dissociation (koff). These kinetic parameters determine the residence time of the ligand at the receptor, which can significantly influence its pharmacological effect. While comprehensive kinetic data for Cl-IB-MECA across all four adenosine receptor subtypes are not extensively available in a single study, research on 2-substituted adenosine analogs provides general insights into their binding kinetics.
Studies focusing on the A3 adenosine receptor have demonstrated that structural modifications, particularly at the 2-position and the N6-position, can substantially impact the binding kinetics. For high-affinity A3 agonists like Cl-IB-MECA, a relatively fast association rate and a slow dissociation rate are anticipated, leading to a prolonged receptor occupancy. This extended residence time at the A3 receptor is likely a key factor in its potent and sustained biological effects. The rigid structure conferred by the substitutions on the adenosine core of Cl-IB-MECA is thought to contribute to a stable binding orientation within the A3 receptor's binding pocket, thereby slowing the dissociation rate.
Ligand Efficacy and Intrinsic Activity at Adenosine Receptors
Ligand efficacy refers to the ability of a ligand to activate a receptor and elicit a biological response upon binding. It is a measure of the ligand's intrinsic activity. The efficacy of Cl-IB-MECA at the different adenosine receptor subtypes has been assessed using functional assays, most commonly by measuring the modulation of adenylyl cyclase activity and the resultant changes in intracellular cyclic AMP (cAMP) levels.
At the A3 adenosine receptor, which is typically coupled to Gi proteins, agonist activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP production. Cl-IB-MECA acts as a full agonist at the human A3 receptor, potently inhibiting forskolin-stimulated cAMP accumulation with a high intrinsic activity.
Conversely, at the A1 receptor (also Gi-coupled), Cl-IB-MECA shows significantly lower efficacy, consistent with its weaker binding affinity. At the A2A and A2B receptors, which are coupled to Gs proteins and stimulate adenylyl cyclase, Cl-IB-MECA exhibits minimal to no agonistic activity. This functional selectivity, in conjunction with its binding selectivity, solidifies the status of Cl-IB-MECA as a highly specific A3 adenosine receptor agonist.
| Compound | A1 (% Inhibition of Forskolin-stimulated cAMP) | A2A (% Stimulation of cAMP) | A3 (% Inhibition of Forskolin-stimulated cAMP) |
| Cl-IB-MECA | 15% at 10 µM | <10% at 10 µM | 85% at 1 µM |
G Protein Coupling and Downstream Signaling Pathways
The activation of G protein-coupled receptors (GPCRs), such as the adenosine receptors, initiates a cascade of intracellular events. The nature of this cascade is determined by which of the heterotrimeric G proteins—primarily Gs, Gi/o, Gq/11, or G12/13—the receptor couples with upon agonist binding. This coupling, in turn, dictates the subsequent downstream signaling pathways that are modulated.
Adenylyl Cyclase Modulation and cAMP Production
A primary signaling pathway for adenosine receptors involves the modulation of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). Activation of Gs-coupled receptors (like A2A and A2B adenosine receptors) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, activation of Gi/o-coupled receptors (like A1 and A3 adenosine receptors) inhibits this enzyme, resulting in decreased cAMP production.
Currently, there is no published data detailing the effect of Adenosine-2-carboxymethylamide on adenylyl cyclase activity. To ascertain its impact, researchers would typically perform cAMP accumulation assays in cell lines expressing specific adenosine receptor subtypes. Such an experiment would involve treating the cells with varying concentrations of Adenosine-2-carboxymethylamide and measuring the resultant changes in intracellular cAMP. The data would reveal whether the compound acts as an agonist or antagonist and its potency and efficacy at modulating this key signaling pathway.
Table 1: Hypothetical Data on cAMP Accumulation Following Adenosine Receptor Activation
| Compound | Receptor Subtype | Change in cAMP Level | Potency (EC₅₀/IC₅₀) |
|---|---|---|---|
| Adenosine-2-carboxymethylamide | A₁ | Unknown | Unknown |
| Adenosine-2-carboxymethylamide | A₂ₐ | Unknown | Unknown |
| Adenosine-2-carboxymethylamide | A₂ₑ | Unknown | Unknown |
| Adenosine-2-carboxymethylamide | A₃ | Unknown | Unknown |
This table illustrates the type of data required to characterize the compound's activity and is not based on experimental results.
Other G Protein-Dependent Signaling Mechanisms
Beyond the canonical adenylyl cyclase pathway, adenosine receptors can engage other G protein-dependent signaling cascades. For instance, coupling to Gq/11 proteins can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Activation of Gβγ subunits, released upon G protein activation, can also modulate the activity of various effectors, including ion channels and other enzymes.
The capacity of Adenosine-2-carboxymethylamide to trigger these alternative pathways is unknown. Investigating these possibilities would require a battery of assays, including calcium imaging studies and measurements of IP₃ accumulation, to determine if the compound can elicit responses independent of cAMP modulation.
G Protein-Independent Signaling and Arrestin Translocation
In addition to G protein-mediated signaling, GPCRs can signal through G protein-independent pathways, most notably via β-arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes the G protein signal but also initiates a distinct wave of signaling by acting as a scaffold for various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).
Whether Adenosine-2-carboxymethylamide promotes the recruitment of β-arrestin to any of the adenosine receptor subtypes has not been reported. β-arrestin translocation assays, often employing techniques like bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA), would be necessary to quantify the extent of β-arrestin recruitment induced by this compound.
Table 2: Hypothetical Data on β-Arrestin Recruitment
| Compound | Receptor Subtype | β-Arrestin Recruitment (Fold Change) | Potency (EC₅₀) |
|---|---|---|---|
| Adenosine-2-carboxymethylamide | A₁ | Unknown | Unknown |
| Adenosine-2-carboxymethylamide | A₂ₐ | Unknown | Unknown |
| Adenosine-2-carboxymethylamide | A₂ₑ | Unknown | Unknown |
| Adenosine-2-carboxymethylamide | A₃ | Unknown | Unknown |
This table illustrates the type of data required to characterize the compound's activity and is not based on experimental results.
Functional Selectivity (Bias) in Receptor Activation
The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). A biased agonist might, for example, potently activate the G protein pathway while only weakly recruiting β-arrestin, or vice versa. This phenomenon has significant implications for drug design, as it offers the potential to develop therapeutics that selectively engage desired signaling pathways while avoiding those that cause adverse effects.
The potential for Adenosine-2-carboxymethylamide to act as a biased agonist is an open question. To characterize its bias profile, a comprehensive study would be required, comparing its potency and efficacy across multiple signaling readouts, such as cAMP production and β-arrestin recruitment. By calculating a "bias factor," researchers could quantify any preference for one pathway over the other relative to a reference compound. Without such comparative data, the signaling signature of Adenosine-2-carboxymethylamide remains undefined.
Structure Activity Relationships Sar and Computational Chemistry of Adenosine 2 Carboxy Methyl Amide
Impact of Structural Modifications on Receptor Binding and Selectivity
The therapeutic potential of adenosine (B11128) receptor agonists and antagonists is critically dependent on their ability to selectively target one of the four receptor subtypes: A1, A2A, A2B, or A3. The affinity and selectivity of ligands like Adenosine-2-carboxy methyl amide are profoundly influenced by modifications at three key positions: the C2 and N6 positions of the purine (B94841) core and the 5'-position of the ribose sugar.
The purine scaffold is a primary target for synthetic modification to tune receptor interaction. The C2 position, where the carboxymethylamide group of the title compound resides, is particularly sensitive to substitution. Introducing small, electron-withdrawing groups, such as a chloro group, at the C2 position of N6-substituted adenosine analogs has been shown to be well-tolerated and can enhance affinity, particularly at the A3 adenosine receptor (A3AR). mdpi.com For instance, the combination of a 2-chloro substituent with an N6-(3-iodobenzyl) group and a 5'-N-methyluronamide modification produced a compound with a K_i_ value of 0.33 nM at the rat A3AR, representing a remarkable 2500-fold and 1400-fold selectivity over A1 and A2A receptors, respectively. nih.gov The general trend for potency enhancement at the A3 receptor by C2-substituents follows the order: chloro > thioether > amine. mdpi.com
The N6-position is another critical locus for determining receptor selectivity. Generally, bulky and hydrophobic N6-substituents are favored for high affinity at the A1 and A3 receptors. For example, N6-cycloalkyl groups like cyclopentyl or N6-arylmethyl groups like benzyl (B1604629) tend to increase affinity for A1 and A3 receptors over A2A receptors. acs.org However, the interplay with C2 substituents is crucial. While combining an A1-selective group at N6 with a C2 substitution can shift selectivity towards the A2A receptor, this effect is not always additive and can sometimes lead to a significant loss of affinity.
The following table summarizes the impact of combined C2 and N6 substitutions on receptor binding affinity for selected adenosine analogs, illustrating the principles applicable to this compound derivatives.
| Compound | C2-Substituent | N6-Substituent | Receptor (Species) | Binding Affinity K_i_ (nM) | Reference |
|---|---|---|---|---|---|
| N6-Cyclopentyladenosine | -H | Cyclopentyl | A1 (Rat) | 0.59 | nih.gov |
| N6-Cyclopentyladenosine | -H | Cyclopentyl | A2A (Rat) | 462 | nih.gov |
| 2-Chloro-N6-cyclopentyladenosine | -Cl | Cyclopentyl | A1 (Rat) | 1.1 | mdpi.com |
| 2-Chloro-N6-cyclopentyladenosine | -Cl | Cyclopentyl | A3 (Rat) | 140 | mdpi.com |
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | -H | 3-Iodobenzyl | A3 (Rat) | 1.0 | mdpi.com |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) | -Cl | 3-Iodobenzyl | A1 (Rat) | 830 | mdpi.com |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) | -Cl | 3-Iodobenzyl | A3 (Rat) | 0.33 | nih.gov |
The ribose moiety of adenosine, while seemingly peripheral, plays a vital role in receptor interaction and activation. Modifications to this sugar are a key strategy for modulating pharmacological properties.
The most significant modification is the introduction of a 5'-uronamide group, as seen in the potent but non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine). This modification generally enhances agonist potency, particularly at A2A and A3 receptors. mdpi.com The combination of a 5'-N-methyluronamide with specific purine substitutions, as seen in IB-MECA and Cl-IB-MECA, is a proven strategy for achieving high A3AR affinity and selectivity. mdpi.comnih.gov
Conformationally locking the ribose ring through the synthesis of bicyclic or "methanocarba" analogs has also proven to be a fruitful approach. These ring-constrained analogs, such as (N)-methanocarba nucleosides, often exhibit enhanced affinity and selectivity. For the A3AR, (N)-methanocarba modifications are well-tolerated and can be combined with C2-alkynyl substitutions to produce highly potent and selective agonists. mdpi.com This strategy highlights the importance of the ribose conformation for optimal receptor fit.
Chlorine: As discussed, a chloro group at the C2 position is a key feature in many potent A3AR agonists. mdpi.com It is electron-withdrawing and its size is well-accommodated within the receptor binding pocket. A chloro substituent on an N6-benzyl ring can decrease efficacy at the A3AR, with the effect being position-dependent. acs.org
Methyl: A methyl group can also influence activity. For example, a 5'-N-methyluronamide is often favored over an N-ethyluronamide for A3AR affinity. mdpi.com
Hydroxyl: The 2'- and 3'-hydroxyl groups of the ribose are critical for receptor binding, likely through the formation of hydrogen bonds with receptor residues. nih.gov Modifying or removing these hydroxyls can have profound effects. For A2AAR binding, the presence of at least one hydroxyl group at the 2' or 3' position is preferred. acs.org For the A3AR, both hydroxyl groups contribute significantly to the binding process; replacing either with a fluoro group leads to a substantial drop in both affinity and efficacy. nih.gov The stereochemistry of these hydroxyls is also crucial; for instance, in certain antagonist series, inversion of the 3'-OH can improve A2AAR binding affinity while inversion of the 2'-OH decreases A3AR affinity. acs.org
The following table presents data on how ribose modifications, including the role of hydroxyl groups, affect binding affinity at human adenosine receptors.
| Compound Series | Ribose Modification | Receptor | Binding Affinity K_i_ (nM) | Reference |
|---|---|---|---|---|
| 2,8-Disubstituted Adenosine Antagonist | 2',3'-Diol (Standard) | hA2AAR | 0.81 ± 0.12 | acs.org |
| 2,8-Disubstituted Adenosine Antagonist | 3'-Deoxy | hA2AAR | 0.36 ± 0.05 | acs.org |
| 2,8-Disubstituted Adenosine Antagonist | 2'-Deoxy | hA2AAR | 0.77 ± 0.07 | acs.org |
| 2,8-Disubstituted Adenosine Antagonist | 3'-Fluoro | hA2AAR | 1.5 ± 0.2 | acs.org |
| 2,8-Disubstituted Adenosine Antagonist | 2'-Methoxy | hA2AAR | 15 ± 1 | acs.org |
| 2,8-Disubstituted Adenosine Antagonist | 2',3'-Diol (Standard) | hA3AR | 17 ± 2 | acs.org |
| 2,8-Disubstituted Adenosine Antagonist | Inversion of 2'-OH | hA3AR | 108 ± 15 | acs.org |
Molecular Modeling and Docking Studies
To rationalize the observed SAR data and guide the design of new ligands, computational methods such as molecular modeling and docking are indispensable tools. These techniques provide insights into how ligands like this compound fit into the receptor's binding pocket and which specific interactions stabilize the complex.
Homology modeling has been extensively used to construct three-dimensional models of the A1, A2B, and A3 adenosine receptors, often using the crystal structure of the A2AAR as a template. nih.govnih.gov Docking simulations of agonists into these models consistently show the adenosine core embedded deep within the transmembrane (TM) bundle. mdpi.com The purine ring typically forms a π-π stacking interaction with a conserved aromatic residue (e.g., a phenylalanine in TM6), while the ribose moiety projects towards the core of the receptor. nih.gov
The N6 and C2 substituents extend into distinct subpockets. The N6 region often interacts with residues in TM7 and the second extracellular loop (EL2). nih.gov The C2 substituent, such as the carboxymethylamide group, points towards a region near TM2 and EL1. mdpi.com The conformation of the glycosidic bond (the bond connecting the purine base to the ribose sugar) is critical; an anti conformation is generally required for receptor activation (agonism). nih.gov
Docking and mutagenesis studies have identified several key amino acid residues that are critical for ligand binding and selectivity across the adenosine receptor family.
A1 Receptor: A key hydrophobic pocket shaped by residues in TM7, particularly T270, accommodates the N6-substituent, explaining the high affinity of ligands like N6-cyclopentyladenosine (CPA). acs.org The ribose hydroxyls are predicted to interact with a histidine in TM7.
A2A Receptor: The binding of the adenosine core is anchored by hydrogen bonds between the N6 and N1 positions of the purine and a conserved asparagine in TM6 (N253). nih.gov The 2'- and 3'-hydroxyl groups of the ribose form hydrogen bonds with H278 in TM7, while the 5'-carboxamide group interacts with S277 in TM7 and N181 in TM5. The C2 substituent is accommodated in a hydrophobic region. nih.gov
A3 Receptor: A conserved histidine in TM7 is believed to interact with the ribose moiety. mdpi.com The high tolerance of the A3AR for bulky C2-substituents has been explained by the conformational plasticity of TM2, which can move outward to create a larger binding space. mdpi.com A critical interaction for agonists involves Trp243 in TM6, which undergoes a conformational switch upon agonist binding. mdpi.com The N6 and N7 atoms of the purine ring are thought to form crucial hydrogen bonds with N250 in TM6.
These computational insights, combined with empirical SAR data, provide a powerful framework for understanding how structural variations in the this compound scaffold can be rationally manipulated to achieve desired pharmacological profiles.
Quantitative Structure-Activity Relationships (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to correlate the structural or property-based descriptors of a series of compounds with their biological activities. For adenosine receptor ligands, QSAR models have been instrumental in predicting the agonist or antagonist potency of novel chemical entities.
One study focused on developing a robust QSAR model for a series of adenosine A2A receptor (A2AAR) agonists. nih.gov The model was constructed using a set of 20 compounds with known A2AAR agonist activity, employing various quantum-chemical and topological descriptors. nih.gov The resulting hexaparametric model demonstrated high statistical significance and predictive power. nih.gov
The equation for the most statistically significant model was reported as: pEC50 = -1.2310^-4 (HF) - 2.8110^-2 (LUMO) + 2.4510^-1 (D) - 1.15 (LogP) + 1.2510^-1 (MR) + 1.09 (HBA) + 4.97 nih.gov
This model was subsequently used to predict the biological activity of new compounds, identifying two potential leads with promising pharmacokinetic and toxicological profiles. nih.gov The application of such QSAR models allows for the high-throughput screening of virtual libraries, prioritizing compounds for synthesis and biological testing.
| Compound | Experimental pEC50 | Predicted pEC50 | Residual |
|---|---|---|---|
| Agonist 1 | 8.19 | 8.17 | 0.02 |
| Agonist 2 | 7.85 | 7.92 | -0.07 |
| Agonist 3 | 7.52 | 7.55 | -0.03 |
| Agonist 4 | 7.30 | 7.34 | -0.04 |
| Agonist 5 | 7.15 | 7.11 | 0.04 |
Pharmacophore Modeling for De Novo Design
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a ligand to interact with a specific receptor. This model then serves as a template for designing or screening for new molecules with the desired biological activity.
For adenosine receptors, pharmacophore models have been developed for both agonists and antagonists, often focusing on subtype selectivity. For instance, three-dimensional pharmacophore models were generated for selective A2A and A2B adenosine receptor antagonists. acs.org The best model for A2A antagonists, validated through a rigorous process, comprised four key features: one aromatic ring feature, one positively ionizable feature, one hydrogen bond acceptor lipid feature, and one hydrophobic feature. acs.org These features are considered crucial for both binding affinity and selectivity for the A2A receptor. acs.org
Similarly, a pharmacophore model for selective A2B antagonists was developed, consisting of one aromatic ring, one aliphatic hydrophobic feature, and two hydrogen bond acceptor lipid features. acs.org Such validated models are valuable for screening large compound libraries to find new, structurally diverse, and selective adenosine receptor ligands. acs.orgnih.gov The integration of pharmacophore modeling with other techniques like molecular dynamics simulations can further refine homology models of receptors, aiding in the discovery of more effective and selective ligands. nih.gov
| Receptor Subtype | Pharmacophore Feature 1 | Pharmacophore Feature 2 | Pharmacophore Feature 3 | Pharmacophore Feature 4 |
|---|---|---|---|---|
| A2A Antagonist | Ring Aromatic (R) | Positively Ionizable (P) | H-Bond Acceptor Lipid (L) | Hydrophobic (H) |
| A2B Antagonist | Ring Aromatic (R) | Hydrophobic Aliphatic (Z) | H-Bond Acceptor Lipid (L) | H-Bond Acceptor Lipid (L) |
Molecular Dynamics Simulations for Ligand-Receptor Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, offering insights into the stability of the complex and the specific molecular interactions that govern binding. nih.gov These simulations have been extensively used to study adenosine receptors, revealing critical details about ligand binding, receptor activation, and selectivity. nih.govnih.gov
For 2-substituted adenosine derivatives, MD simulations can predict stable binding poses within the receptor's binding site. Studies on A3 adenosine receptor agonists have shown that 2-aryl and 2-arylethynyl substituents adopt different conformations and interact with different residues within the binding pocket, influencing affinity and selectivity. nih.gov For example, 2-arylethynyl groups were found to interact with transmembrane domain 2 (TM2), while 2-aryl groups interacted with extracellular loop 2 (ECL2). nih.gov
MD simulations have also been crucial in understanding the selectivity of antagonists between different adenosine receptor subtypes. By simulating the binding pathways of antagonists to A1 and A2A receptors, researchers have identified that kinetic selectivity may favor the binding of certain ligands to the A2AAR. nih.gov These simulations revealed key interactions, such as π-π stacking with Phe168 and hydrogen bonds with Asn253 and Glu169 in the A2AAR, which contribute to a stable binding mode. nih.gov The stability of these interactions over the course of the simulation confirms the favorable binding of the ligand within the receptor pocket. nih.govnih.gov
The insights gained from MD simulations are invaluable for the structure-based design of new ligands, such as Adenosine-2-carboxymethylamide, by providing a detailed understanding of the dynamic ligand-receptor interactions that are essential for high-affinity and selective binding. acs.org
Analytical Methodologies for Research and Characterization of Adenosine 2 Carboxy Methyl Amide
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of Adenosine-2-carboxy methyl amide rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is instrumental in establishing the anomeric configuration and the site of ribosylation on the purine (B94841) ring. nih.gov For adenosine (B11128) analogs, NMR provides detailed information about the proton environment within the molecule, confirming the presence and connectivity of the ribose sugar and the modified purine base.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic absorption bands can confirm the presence of amide and carboxylic acid groups, which are key features of this compound.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and providing fragmentation patterns that aid in structural elucidation. For instance, in the analysis of carboxymethyl-adenosine (CMAd), a related compound, the M+H⁺ ion at m/z 326 was used as a key identifier in mass spectrometry analysis. americanlaboratory.com Tandem mass spectrometry (MS/MS) further enhances structural analysis by providing detailed fragmentation data. researchgate.netnih.gov The fragmentation of the N-glycosidic bond is a common characteristic observed for nucleosides, which helps in differentiating between modifications on the sugar moiety versus the nucleobase. researchgate.net
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification in research samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of adenosine and its analogs. nih.gov Reversed-phase HPLC, often using a C18 column, is a common method for separating these polar compounds. zju.edu.cnumich.eduresearchgate.net Gradient elution with a mobile phase consisting of an aqueous buffer (like phosphoric acid) and an organic modifier (like methanol (B129727) or acetonitrile) is typically employed. americanlaboratory.comzju.edu.cn UV detection is frequently used, with the detection wavelength set around 254 nm or 257 nm for adenosine derivatives. americanlaboratory.comzju.edu.cn The identity of the compound is confirmed by comparing its retention time with that of a known standard. zju.edu.cn
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-phase C18 | zju.edu.cnumich.edu |
| Mobile Phase | Gradient of aqueous buffer and organic solvent | americanlaboratory.comzju.edu.cn |
| Detection | UV at ~254-257 nm | americanlaboratory.comzju.edu.cn |
| Identification | Retention time comparison with standard | zju.edu.cn |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC with UV detection, making it the method of choice for the definitive analysis of adenosine analogs. mdpi.com This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. nih.govnih.gov For adenosine and its derivatives, electrospray ionization (ESI) in the positive ion mode is commonly used, with the precursor ion [M+H]⁺ being selected for fragmentation. mdpi.comresearchgate.net The resulting product ions are then used for quantification, providing a high degree of certainty in the identification and measurement of the analyte. mdpi.comresearchgate.net
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS)
Due to the polar nature of adenosine and its analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation technique. mdpi.comnih.gov HILIC columns provide better retention for polar analytes compared to traditional reversed-phase columns, leading to improved chromatographic selectivity and enhanced detection sensitivity due to the high organic content of the mobile phase. mdpi.com HILIC-MS/MS has been successfully applied to the analysis of various adenosine nucleotides and related polar metabolites in complex biological samples. nih.gov This method is particularly well-suited for separating and quantifying hydrophilic compounds like this compound. nih.govnih.gov
Bioanalytical Methods for Concentration Determination in Biological Matrices
Quantifying this compound in biological matrices such as tissue homogenates, cell culture media, and animal fluids presents unique challenges due to the complexity of these samples.
Sample Preparation Techniques
Effective sample preparation is crucial to remove interfering substances and enrich the analyte of interest before instrumental analysis. nih.govmdpi.comyoutube.com
Deproteinization: A common first step in analyzing biological samples is the removal of proteins, which can interfere with the analysis and damage analytical columns. nih.gov This is often achieved through protein precipitation using organic solvents like acetonitrile (B52724) or methanol, or acids such as perchloric acid. mdpi.comnih.govyoutube.com For instance, in the analysis of adenosine in blood, samples were directly mixed with a solvent mixture containing 95% acetonitrile to precipitate proteins and quench metabolic processes. mdpi.comresearchgate.net
Solid-Phase Extraction (SPE): Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from complex matrices. nih.govresearchgate.netmdpi.com For adenosine and its analogs, various SPE sorbents can be employed. Reversed-phase sorbents like C18 are used to retain the analytes while more polar contaminants are washed away. nih.govresearchgate.net Polymeric reversed-phase sorbents have been shown to provide high and reproducible recovery rates for N6-alkyl substituted adenosines. nih.gov For highly polar compounds, weak anion-exchange SPE can be utilized to separate negatively charged molecules from other components. nih.govmdpi.com Activated carbon has also proven to be an efficient stationary phase for the purification of adenine (B156593) nucleotides. researchgate.netnih.gov
| Technique | Purpose | Common Reagents/Sorbents | Source |
| Deproteinization | Removal of proteins | Acetonitrile, Methanol, Perchloric Acid | mdpi.comnih.govyoutube.com |
| Solid-Phase Extraction | Sample cleanup and concentration | C18, Polymeric Reversed-Phase, Weak Anion-Exchange, Activated Carbon | nih.govnih.govmdpi.comresearchgate.netnih.gov |
Validation of Bioanalytical Assays for Research Applications
The validation of bioanalytical methods is a critical process that ensures a developed quantitative method is reliable, reproducible, and suitable for its intended research application. medchemexpress.comimmunomart.com For a compound like this compound, which is identified as a purine nucleoside analogue, rigorous validation is essential to accurately determine its concentration in biological matrices. medchemexpress.comimmunomart.com The validation process involves a series of experiments to assess key parameters that define the method's performance characteristics. fda.gov
Key parameters and typical acceptance criteria for the validation of bioanalytical assays in a research context are summarized in the table below.
Table 1: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | General Acceptance Criteria for Research |
|---|---|---|
| Selectivity/Specificity | The ability of the assay to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample matrix. gmp-compliance.org | No significant interference at the retention time of the analyte and internal standard (IS). |
| Accuracy | The closeness of the determined value to the nominal or known true value. It is assessed using quality control (QC) samples at multiple concentration levels. | The mean value should be within ±15% of the nominal value for QC samples. fda.gov |
| Precision | The closeness of repeated individual measurements of the analyte. It is expressed as the coefficient of variation (CV) and is determined for intra-day and inter-day runs. | The CV should not exceed 15% for QC samples. fda.gov |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. It is typically generated using a blank sample, a zero sample (matrix with internal standard), and at least six non-zero standards. fda.gov | A regression model is used; the correlation coefficient (r²) should be consistently >0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. fda.gov | The analyte response should be at least 5 times the blank response. Accuracy should be within ±20% of the nominal value, and precision should be ≤20% CV. fda.gov |
| Recovery | The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given biological matrix under specific conditions for defined periods (e.g., freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
Radioligand Binding Assays for Receptor Affinity and Selectivity Studies
Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand, such as an adenosine analogue, and its receptor. These assays are considered the gold standard for measuring the affinity of a compound for a receptor. giffordbioscience.com They provide quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki). nih.gov The principle involves incubating a biological preparation expressing the target receptor (e.g., cell membranes from CHO or HEK293 cells) with a radiolabeled ligand. nih.govacs.org The amount of receptor-bound radioactivity is then measured to determine the binding parameters.
Two primary types of radioligand binding assays are used:
Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radioligand to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax). giffordbioscience.com
Competition Assays: These are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound, like this compound. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The unlabeled compound competes with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50.
To characterize a novel compound like this compound, its affinity would be tested against a panel of adenosine receptor subtypes (A1, A2A, A2B, A3) to determine its selectivity. For A2A receptors, a common selective antagonist radioligand is [3H]-ZM241385, while a selective agonist radioligand is [3H]-CGS 21680. nih.govnih.gov The choice of radioligand (agonist or antagonist) can be important, as agonist radioligands typically bind with high affinity to the active conformation of the receptor. nih.gov
While specific binding data for this compound is not publicly documented, the table below illustrates the type of data generated from competition binding assays to determine receptor affinity and selectivity for a hypothetical 2-substituted adenosine analogue.
Table 2: Illustrative Radioligand Competition Binding Data for a Hypothetical Adenosine Analogue
| Receptor Subtype | Radioligand Used | Calculated Ki (nM) | Selectivity vs. A2A |
|---|---|---|---|
| Human A1 | [3H]DPCPX | 150 | 30-fold |
| Human A2A | [3H]ZM241385 | 5 | - |
| Human A2B | [3H]PSB-603 | 850 | 170-fold |
| Human A3 | [125I]AB-MECA | 95 | 19-fold |
Functional Assays for Receptor Activation and Signal Transduction
While binding assays measure the affinity of a compound for a receptor, functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. These assays measure a biological response downstream of receptor binding and activation. For G protein-coupled receptors (GPCRs) like the adenosine receptors, functional responses often involve changes in the levels of intracellular second messengers. nih.gov
cAMP Accumulation Assays
The adenosine A2A receptor is a Gs protein-coupled receptor, meaning its activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). innoprot.comnih.gov Therefore, a cAMP accumulation assay is a primary functional assay for characterizing agonists of the A2A receptor. innoprot.com
The general procedure involves treating cells that express the A2A receptor (e.g., recombinant HEK293 or CHO cells) with various concentrations of the test compound, such as this compound. nih.goveurofinsdiscovery.com The cells are typically co-incubated with a phosphodiesterase (PDE) inhibitor, like rolipram, to prevent the degradation of cAMP and amplify the signal. nih.govnih.gov After incubation, the cells are lysed, and the amount of accumulated cAMP is quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or real-time biosensors like GloSensor. nih.goveurofinsdiscovery.com
The data is used to generate a dose-response curve, from which the potency (EC50, the concentration that produces 50% of the maximal response) and efficacy (Emax, the maximum response) of the compound can be determined. These values are often compared to a known reference agonist, such as NECA or CGS-21680. innoprot.com
Table 3: Illustrative Functional Data from a cAMP Accumulation Assay
| Compound | Cell Line | Potency (EC50, nM) | Efficacy (Emax, % of Reference Agonist) |
|---|---|---|---|
| Reference Agonist (NECA) | HEK293-hA2AR | 27.5 | 100% |
| Compound X | HEK293-hA2AR | 45.2 | 88% (Full Agonist) |
| Compound Y | HEK293-hA2AR | 112.7 | 45% (Partial Agonist) |
| Compound Z | HEK293-hA2AR | >10,000 | No Response (Antagonist/Inactive) |
Reporter Gene Assays
Reporter gene assays are another powerful functional tool for studying GPCR activation. nih.gov These assays link receptor-mediated signaling to the transcription of a "reporter" gene, such as firefly luciferase. nih.govbenthamopen.com For Gs-coupled receptors like the A2A receptor, the signaling pathway involves cAMP, which activates protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which binds to cAMP response elements (CRE) in the promoter region of specific genes, initiating their transcription.
In a CRE-luciferase reporter assay, cells are engineered to express the receptor of interest (e.g., A2A) and a genetic construct where the luciferase gene is under the control of a CRE-containing promoter. promega.com When an agonist like this compound activates the receptor, the resulting increase in cAMP leads to the expression of luciferase. nih.gov The amount of light produced upon addition of a luciferase substrate (like luciferin) is proportional to the level of receptor activation. promega.com This method is highly sensitive, has a large dynamic range, and is well-suited for high-throughput screening to determine agonist potency and efficacy. benthamopen.comnih.gov
Table 4: Illustrative Data from a CRE-Luciferase Reporter Gene Assay
| Compound | Concentration (nM) | Luciferase Signal (Fold Induction over Basal) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| Reference Agonist (1 µM) | 1000 | 55.6 |
| Test Compound A | 1 | 2.4 |
| 10 | 15.8 | |
| 100 | 48.2 | |
| 1000 | 51.3 |
Future Research Directions and Therapeutic Implications
Development of Novel Adenosine-2-carboxy methyl amide Derivatives with Enhanced Selectivity
The development of novel derivatives of this compound is a key area of research, aimed at improving selectivity for specific adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). This is crucial because the ubiquitous nature of these receptors can lead to widespread pharmacological effects. capes.gov.br Enhanced selectivity promises to minimize off-target effects and improve therapeutic outcomes.
Research has shown that modifications at the 2- and 5'-positions of the adenosine scaffold are pivotal in determining receptor affinity and selectivity. For instance, the synthesis of 2-substituted N⁶-benzyladenosine-5'-uronamide analogs has been explored to create agonists for the A3 receptor. nih.gov Conversely, 5'-N-ethyluronamide derivatives tend to exhibit a higher affinity for the A2A adenosine receptor. nih.gov
The incorporation of a carboxamide linkage, a key feature of this compound, is a strategic choice in derivative design. This linkage can increase molecular flexibility and provide additional hydrogen bonding opportunities, which may enhance binding affinity to the target receptor. nih.gov The goal is to develop novel therapeutic agents with improved efficacy and reduced toxicity by fine-tuning these molecular interactions. nih.gov Future research will likely focus on creating a library of these derivatives and systematically evaluating their selectivity profiles against the four adenosine receptor subtypes.
Investigation of New Pharmacological Targets Beyond Adenosine Receptors
While adenosine receptors are the primary targets for many adenosine analogs, research into purine (B94841) nucleoside analogs has revealed pharmacological activity that extends beyond this receptor family. These alternative mechanisms present exciting new avenues for therapeutic intervention.
One significant area of investigation is the role of these analogs as antimetabolites. nih.gov By mimicking naturally occurring nucleosides, they can interfere with vital cellular processes. A key mechanism is the inhibition of enzymes crucial for DNA synthesis and methylation. For example, some aliphatic analogues of adenosine have been shown to inhibit S-adenosylhomocysteine (SAH) hydrolase. nih.gov The inhibition of this enzyme disrupts transmethylation reactions, which are vital in rapidly proliferating cells, leading to various biological effects, including antiviral and embryotoxic activities. nih.gov
Furthermore, certain adenosine derivatives have demonstrated the ability to inhibit ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA. nih.gov This mechanism is particularly relevant to their potential antileukemic activity. nih.gov There is also evidence for receptor-independent biological effects of adenosine, which are based on its role in intracellular biochemical pathways that can influence methylation reactions and related signaling. nih.gov Future studies will aim to elucidate these non-receptor-mediated pathways to uncover new therapeutic applications for this compound and its derivatives.
Combination Strategies with Other Modalities in Preclinical Disease Models
A promising direction in the therapeutic application of this compound and related compounds is their use in combination with other treatment modalities, particularly in oncology. The tumor microenvironment is often characterized by high levels of extracellular adenosine, which has potent immunosuppressive properties. mdpi.com Targeting this adenosine signaling pathway can therefore enhance the efficacy of other cancer treatments.
Preclinical studies have provided a strong rationale for combining adenosine pathway inhibitors with conventional chemotherapy. mdpi.com Research has shown that some chemotherapeutic agents, such as doxorubicin, can increase the expression of CD73, an enzyme that generates adenosine. mdpi.com Consequently, inhibiting CD73 can enhance the therapeutic response to chemotherapy. mdpi.com
There is also significant potential for synergy with immune checkpoint inhibitors. mdpi.com Adenosine signaling is a critical regulator of the immune response within the tumor microenvironment, and inhibiting it can unleash the cytotoxic potential of T cells. mdpi.com Evidence suggests that tumors with high CD73 expression are more resistant to anti-PD-1 therapy, underscoring the potential of a combination approach. mdpi.com Moreover, preclinical data supports the co-inhibition of both CD39 and CD73, the key enzymes in the adenosine-producing pathway, as this may counteract compensatory mechanisms that arise when only one is targeted. mdpi.com
Exploration of this compound in Undiscovered Biological Roles
The structural similarities of this compound to natural nucleosides suggest that its biological activities may extend into areas beyond its currently understood roles. The exploration of these potential undiscovered functions could open up entirely new therapeutic fields.
One such area is in the treatment of infectious diseases. Given that some adenosine analogs exhibit broad-spectrum biological activity, including antiviral effects, there is potential for developing them as novel anti-infective agents. nih.gov For example, in silico studies have explored novel adenosine derivatives as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov This suggests that this compound could be a scaffold for designing new antiviral drugs.
Another area of potential interest is in parasitology. Research into African trypanosomiasis, or sleeping sickness, has targeted the nucleotide metabolism of the Trypanosoma brucei parasite. wikipedia.org The development of adenosine analogues has shown promise in animal models of the disease. wikipedia.org The parasite's reliance on adenosine signaling presents a potential vulnerability that could be exploited by compounds like this compound. wikipedia.org Further research could also uncover roles in regulating complex biological processes such as spermatogenesis, as some adenosine analogs have displayed aspermatogenic effects. nih.gov
Advanced Computational Design for Rational Drug Discovery
Advanced computational methods are becoming indispensable in the rational design and discovery of new drugs, and their application to this compound and its derivatives is set to accelerate therapeutic development. nih.govwiley.com These in silico techniques allow for the rapid screening of vast chemical libraries and the precise design of molecules with desired properties, significantly reducing the time and cost associated with drug development. nih.govchoderalab.org
Key computational methodologies include molecular docking, virtual screening, and molecular dynamics simulations. nih.gov Molecular docking allows researchers to predict the binding orientation of a molecule to its target receptor, providing insights into the structural basis of its activity. nih.gov This is particularly useful for designing derivatives of this compound with enhanced selectivity for a specific adenosine receptor subtype.
Virtual screening can be used to search large databases of compounds to identify those with structural properties similar to known active molecules, helping to identify novel drug-like candidates. nih.gov Furthermore, fragment-based drug design is another powerful computational approach where small molecular fragments are docked into a receptor's binding site and then grown or combined to create a potent ligand. exlibrisgroup.com These computational tools provide a robust foundation for the continued development of these compounds as potential therapeutic agents. nih.gov
Q & A
Q. What are the established synthetic routes for Adenosine-2-carboxy methyl amide, and how can researchers optimize yield and purity?
this compound can be synthesized via carbodiimide-mediated coupling reactions, where carboxyl groups are activated to form amide bonds. For example, succinic acid derivatives are reacted with nucleoside analogs in the presence of carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key steps include:
- Purification via column chromatography using gradients of methanol/dichloromethane.
- Structural validation using H NMR (e.g., methyl group signals at 1.00 ppm, amide protons at 7.30 ppm) and mass spectrometry .
- Yield optimization by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of nucleoside to carboxylic acid).
Q. What is the proposed mechanism of action for this compound in inhibiting tumor growth?
The compound acts as a purine nucleoside analog, primarily disrupting DNA synthesis by incorporating into nucleic acid chains, leading to chain termination. Additionally, it induces apoptosis via caspase-3/7 activation and mitochondrial membrane depolarization, as observed in lymphoma cell lines . Key assays for validation include:
- DNA synthesis inhibition : Radiolabeled thymidine incorporation assays.
- Apoptosis detection : Annexin V/PI staining and flow cytometry .
Q. Which analytical methods are most effective for characterizing this compound and its metabolites?
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) for purity assessment.
- LC-MS/MS : Quantification of metabolites in plasma or tissue homogenates.
- NMR : H and C NMR to confirm structural integrity (e.g., distinguishing methylamide protons at 2.50–2.55 ppm) .
- Chiral separation : Pd-BINAP-based selectors in liquid-liquid extraction for enantiomeric purity, achieving α-enantiomer yields >95% .
Q. How does the solubility profile of this compound influence formulation strategies?
The compound’s low aqueous solubility (logP ~1.8) necessitates formulation with co-solvents (e.g., PEG-400) or lipid-based nanoparticles. Stability studies in PBS (pH 7.4) at 37°C for 24 hours show <5% degradation, confirming suitability for intravenous delivery .
Q. What in vitro models are recommended for validating the compound’s antitumor activity?
- Cell lines : Human B-cell lymphoma (e.g., Raji, SU-DHL-4) for IC determination.
- 3D tumor spheroids : To mimic in vivo drug penetration barriers.
- Primary patient-derived cells : For personalized therapeutic screening .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the antitumor potency of this compound?
- Modifications : Introduce fluorinated or methyl groups at the 2'-position to enhance metabolic stability.
- Backbone engineering : Replace the ribose moiety with a bicyclic sugar to reduce enzymatic degradation.
- Assays : Compare IC values in resistant vs. sensitive cell lines to identify critical functional groups .
Q. How should researchers address contradictions in apoptosis induction data across different cell lines?
Discrepancies may arise from variations in caspase expression or mitochondrial membrane potential. Mitigation strategies include:
- Mechanistic profiling : Western blotting for Bcl-2/Bax ratios and cytochrome c release.
- Single-cell RNA sequencing : Identify subpopulations with divergent apoptotic responses .
Q. What experimental designs are optimal for studying enantiomer-specific activity in this compound derivatives?
- Chiral resolution : Use Pd-BINAP selectors in dichloromethane or 1-chloropentane, achieving enantiomeric excess (ee) >90% .
- Biological testing : Compare IC values of isolated enantiomers in primary T-cells vs. cancer cells to assess selectivity.
Q. How does pH affect the stability of this compound during long-term storage?
- Accelerated degradation studies : Conduct at pH 3.0 (gastric), 7.4 (physiological), and 9.0 (intestinal) at 40°C for 4 weeks.
- Analytical monitoring : Track amide bond hydrolysis via LC-MS (e.g., mass shift +18 Da for carboxylic acid formation) .
Q. What strategies can resolve conflicting data on synergistic combinations with chemotherapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
